[5-(2-Aminoethyl)-2-thienyl](2-thienyl)methanone hydrobromide
Description
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a substituted thiophene derivative characterized by a methanone core linked to two heterocyclic groups: a 5-(2-aminoethyl)-2-thienyl moiety and a 2-thienyl group. The hydrobromide salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2.BrH/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPXREKEHUZLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a compound of interest due to its potential biological activities, which include antioxidant properties and interactions with various biological targets. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, drawing on diverse research findings.
Synthesis
The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves the reaction of thienyl derivatives with aminoethyl groups under specific conditions to yield the target compound. While detailed synthetic pathways are not extensively documented in the available literature, it is known that the introduction of aminoethyl groups significantly influences the compound's biological activity.
The biological activity of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can be attributed to its structural features that allow it to interact with various molecular targets. The thienyl moieties are known to facilitate electron transfer processes, potentially enhancing antioxidant activity by neutralizing free radicals in biological systems.
Antioxidant Activity
Research indicates that 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide exhibits antioxidant properties . It may help in neutralizing free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Antioxidant Evaluation
A study evaluating various thienyl compounds found that those with aminoethyl substitutions demonstrated enhanced antioxidant activities compared to their non-substituted counterparts. The reduction of reactive oxygen species (ROS) was significantly higher in assays involving 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide, suggesting its efficacy as a potential antioxidant agent.
Case Study 2: Antitumor Screening
In vitro screening against different cancer cell lines showed that thienyl derivatives could induce apoptosis and inhibit cell growth. Although direct data on 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is scarce, its structural analogs have exhibited IC50 values in the low micromolar range against various cancer types .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | IC50 (μM) against Cancer Cells | Mechanism of Action |
|---|---|---|---|
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide | Moderate | N/A | Electron transfer and free radical scavenging |
| 2-Aminothiazole derivatives | High | 0.84 - 1.39 | COX-2 inhibition and ROS reduction |
| Other thienyl derivatives | Variable | 0.1 - 5 | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogues with variations in substituents and aminoalkyl chains. Key differences in molecular structure, physicochemical properties, and applications are summarized below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Methanone | Aminoalkyl Chain | Solubility/Stability | Key Applications/Findings | Reference ID |
|---|---|---|---|---|---|---|---|
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide | C₁₃H₁₄BrNOS | 312.225 | Phenyl | 2-Aminoethyl | Soluble in polar solvents | Intermediate in drug synthesis | |
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide | C₁₁H₁₂BrNO₂S | 302.19 | 2-Furyl | 2-Aminoethyl | Limited data; likely polar | Discontinued (lab use only) | |
| 5-(Aminomethyl)-2-thienylmethanone hydrobromide | C₁₀H₁₀BrNO₂S | 288.16 | 3-Furyl | Aminomethyl | Requires protective handling | Synthetic intermediate (discontinued) | |
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (Target Compound) | C₁₁H₁₀BrNO₂S₂ | 324.25* | 2-Thienyl | 2-Aminoethyl | Likely polar due to HBr salt | Potential antimicrobial/electronic |
*Estimated molecular weight based on structural analogy.
Key Observations:
Structural Variations: Substituent Effects: Replacing the phenyl group () with a 2-thienyl or furyl group alters electronic properties. Aminoalkyl Chain: The 2-aminoethyl chain (vs. aminomethyl) increases molecular weight and may influence hydrogen-bonding capacity, affecting solubility and biological interactions .
Biological Activity :
- Thienyl-containing analogues (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles) demonstrate antimicrobial activity against Gram-positive bacteria, suggesting the target compound may share similar properties .
- The phenyl-substituted variant () is a pharmaceutical intermediate, while furyl derivatives () are less studied biologically .
Solubility and Applications: Fluorophenyl-thienyl methanones (e.g., TPA-T-DCV-Ph-F) exhibit high solubility in chloroform (56 g/L), critical for optoelectronic applications . The target compound’s solubility profile is undefined but likely influenced by the hydrobromide salt.
Research Findings and Gaps
- Antimicrobial Potential: Thienyl derivatives show promise against Gram-positive bacteria, but the target compound’s efficacy remains untested .
- Electronically Tunable Properties : The 2-thienyl group’s conjugation could make the compound suitable for organic semiconductors, though experimental validation is needed .
- Synthetic Challenges : Discontinued status of some analogues (e.g., ) highlights supply limitations for comparative studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
